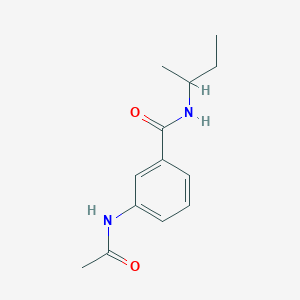![molecular formula C15H22N2O3 B269246 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269246.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide, also known as DMAPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been proposed that this compound may interact with proteins and enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer research. However, one limitation of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, as this compound has been shown to induce oxidative stress in cells.
Direcciones Futuras
There are a number of future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide. For example, further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in cancer research and other areas of scientific research. Finally, future studies should focus on developing safer and more effective methods of synthesizing 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide.
Métodos De Síntesis
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and 2-methoxyethanamine in the presence of a base. Another method involves reacting 4-nitrobenzamide with 2,2-dimethylpropanoic anhydride and reducing the resulting compound with hydrogen gas in the presence of a palladium catalyst. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can also be synthesized through the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic acid chloride and 2-methoxyethanamine in the presence of a base.
Aplicaciones Científicas De Investigación
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting protein-protein interactions. This compound has also been used in the development of biosensors for detecting DNA damage. Additionally, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-12-7-5-11(6-8-12)13(18)16-9-10-20-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19) |
Clave InChI |
MOKLUKDQEWLCRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)
![3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide](/img/structure/B269183.png)
![N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B269184.png)
![3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269185.png)
![3-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269186.png)